
3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile is an organic compound with the molecular formula C11H7FN2S It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group and a 5-methylthiazol-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 5-methylthiazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-fluorobenzonitrile is reacted with a boronic acid derivative of 5-methylthiazole in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can modify the thiazole ring to produce different functional groups.
科学的研究の応用
3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding, providing insights into biological pathways and mechanisms.
作用機序
The mechanism of action of 3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and thiazole groups can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved can vary, but often include interactions with key proteins and modulation of signaling cascades.
類似化合物との比較
Similar Compounds
- 3-Fluoro-5-(2-methylthiazol-4-yl)benzonitrile
- 3-Fluoro-5-(2-(2-fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile
Uniqueness
3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile is unique due to the specific positioning of the fluoro and thiazole groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H7FN2S |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
3-fluoro-5-(5-methyl-1,3-thiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C11H7FN2S/c1-7-6-14-11(15-7)9-2-8(5-13)3-10(12)4-9/h2-4,6H,1H3 |
InChIキー |
QHMBLOUNDIXROP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


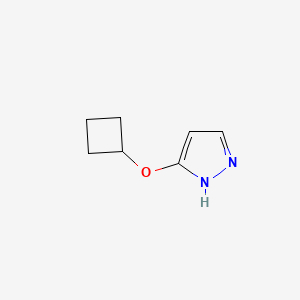
![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15278981.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
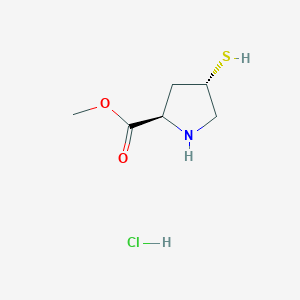
![Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
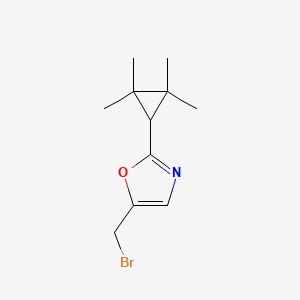
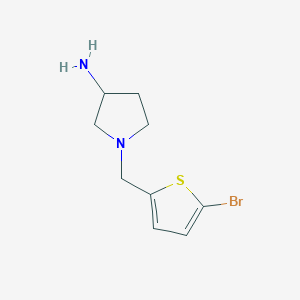

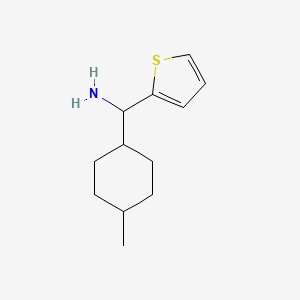
![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)



![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)
